A Technical Guide to Domainex's Integrated Drug Discovery Services for Academic Laboratories
A Technical Guide to Domainex's Integrated Drug Discovery Services for Academic Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Domainex's integrated drug discovery services, tailored specifically for the needs and objectives of academic research laboratories. Domainex offers a collaborative partnership model, providing access to industry-leading expertise and cutting-edge technologies to translate novel academic discoveries into viable therapeutic candidates.[1][2][3][4] This document details the core scientific platforms, experimental methodologies, and successful case studies, demonstrating the value of a collaborative approach to accelerating early-stage drug discovery.
The Collaborative Drug Discovery Model
Domainex operates as a dedicated partner to academic institutions, offering a comprehensive suite of services that span the entire preclinical drug discovery pipeline, from initial target validation to the nomination of candidate drugs.[1][2][3] This integrated approach is designed to be flexible, allowing academic labs to access specific expertise or to engage in end-to-end discovery programs. The company's scientific team, a majority of whom hold PhDs and possess extensive industry experience, works in close collaboration with academic partners to provide intellectual input and strategic guidance.[3][5]
Core Scientific Platforms for Hit Identification
A critical early step in any drug discovery program is the identification of high-quality "hits" – small molecules that demonstrate desired activity against a biological target. Domainex employs two primary platforms for this purpose: LeadBuilder, a virtual screening platform, and FragmentBuilder, a fragment-based drug discovery (FBDD) platform.
LeadBuilder: High-Success-Rate Virtual Screening
LeadBuilder is a proprietary virtual screening platform designed to rapidly identify high-quality, developable hit compounds from a vast chemical space.[6][7] This platform has a proven success rate of over 90% in identifying active compounds across a diverse range of biological targets, including kinases, proteases, ion channels, and protein-protein interactions.[6][7]
Experimental Protocol: LeadBuilder Virtual Screening
-
Target Analysis and Model Generation: The process begins with a thorough analysis of the biological target. If a high-resolution crystal structure is available, it is used to create a detailed model of the binding site. In the absence of a crystal structure, a homology model can be built based on related proteins.[6][8][9] For ligand-based approaches, known active compounds are used to generate pharmacophore models.[6]
-
Virtual Library Curation (The NICE database): Domainex utilizes a proprietary, curated virtual library of approximately 4.9 million commercially available compounds, known as the "Number of Interesting Chemical Entities" (NICE) database.[1] This library is pre-filtered to remove compounds with undesirable physicochemical properties or known toxicophores, ensuring that the identified hits are more amenable to downstream optimization.[6]
-
In Silico Screening: Multiple pharmacophore hypotheses are tested against the NICE database using sophisticated computational filters.[6] This iterative process maximizes the chances of identifying diverse chemical scaffolds with a high likelihood of binding to the target.
-
Hit Selection and Acquisition: Typically, a list of 500-1000 virtual hits is generated.[1][8][9] These compounds are then acquired for experimental validation.
-
Experimental Validation: The purchased compounds are subjected to biochemical, biophysical, or cell-based assays to confirm their activity against the target.[6]
FragmentBuilder: Fragment-Based Drug Discovery (FBDD)
FragmentBuilder is Domainex's FBDD platform that identifies low-molecular-weight compounds ("fragments") that bind to the target protein.[10] These fragments serve as starting points for the rational design of more potent and selective lead compounds.
Experimental Protocol: FragmentBuilder Screening
-
Protein Production and Quality Control: High-quality, purified protein is a prerequisite for FBDD. Domainex's protein science team can express and purify target proteins in sufficient quantities for biophysical screening.[11]
-
Fragment Library: Domainex utilizes a curated library of over 1,000 diverse and soluble fragments that adhere to the "Rule of Three."[10]
-
Primary Fragment Screening: Domainex employs highly sensitive biophysical techniques for primary screening, principally MicroScale Thermophoresis (MST) and Grating-Coupled Interferometry (GCI).[10]
-
MicroScale Thermophoresis (MST): This technique measures the change in fluorescence of a labeled target protein as it moves through a microscopic temperature gradient. Binding of a fragment alters the protein's hydration shell and conformation, leading to a detectable change in its thermophoretic movement. The Domainex fragment library is typically screened in a matter of days to determine the initial dissociation constants (Kd) of fragment hits.[12]
-
Grating-Coupled Interferometry (GCI): GCI is a label-free biosensor technology that measures changes in the refractive index at the sensor surface upon fragment binding to an immobilized target protein. GCI provides real-time kinetic data (association and dissociation rates) and affinity measurements.[10] The waveRAPID technology allows for faster screening times compared to traditional SPR.[13] A screen of the ~1100 fragment library can be completed in approximately four 15-hour runs.[11][14]
-
-
Hit Validation and Orthogonal Screening: Hits from the primary screen are validated using orthogonal techniques to eliminate false positives. This can include nano-Differential Scanning Fluorimetry (nanoDSF) or ligand-observed NMR spectroscopy.[11][14]
-
Structural Biology: For validated hits, X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) is used to determine the binding mode of the fragment to the target protein, providing a structural basis for subsequent hit-to-lead optimization.[15][16]
Integrated Services for Lead Optimization
Once high-quality hits have been identified, Domainex provides a fully integrated suite of services to optimize these initial starting points into potent and drug-like lead compounds. This "design-make-test-analyze" cycle is a key feature of their collaborative projects.[17]
Medicinal and Synthetic Chemistry
Domainex's medicinal chemistry team designs and synthesizes novel analogues of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. They employ structure-based drug design (SBDD) when structural information is available, and have expertise in a wide range of synthetic chemistry techniques.
Assay Biology and Screening
The assay biology team develops and runs a cascade of in vitro assays to profile the synthesized compounds.[17] This includes biochemical assays to determine potency against the target enzyme or receptor, as well as cell-based assays to assess cellular activity and mechanism of action.[18][19][20]
Table 1: Representative Assay Formats
| Assay Type | Readouts | Applications |
| Biochemical Assays | Fluorescence Intensity/Polarization, HTRF®, TR-FRET, AlphaLISA®, Luminescence | Enzyme kinetics, potency determination (IC50/Ki), mechanism of action studies |
| Biophysical Assays | MST, GCI, nanoDSF | Fragment screening, hit validation, affinity and kinetic determination |
| Cell-Based Assays | Reporter gene assays, Western blotting, Flow cytometry, High-content imaging | Cellular potency, target engagement, pathway analysis, cytotoxicity |
Structural Biology
The structural biology team provides crucial insights for SBDD by determining the crystal structures of target proteins in complex with lead compounds.[15] Domainex has in-house capabilities for protein crystallization and utilizes synchrotron facilities for X-ray diffraction data collection.[16] They also offer Cryo-EM for larger protein complexes or targets that are difficult to crystallize.[15]
ADME and Bioanalytical Sciences
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development. Domainex offers a comprehensive panel of in vitro ADME assays to profile compounds for properties such as solubility, metabolic stability, and cell permeability.[4]
Case Study: Tankyrase Inhibitors for Oncology
A collaboration between Domainex and the Institute of Cancer Research (ICR) to identify inhibitors of Tankyrase, a key regulator of the Wnt signaling pathway, exemplifies the power of their integrated approach.[8][21]
Background: Aberrant Wnt signaling is a driver in many cancers, particularly colorectal cancer.[21][22] Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and suppression of Wnt signaling.[21][23][24]
Project Workflow and Outcomes:
-
Hit Identification: Using the LeadBuilder platform, approximately 1,000 virtual hits were identified from a screen of ~1.5 million compounds.[6][8]
-
Experimental Screening: These compounds were screened in a Tankyrase enzyme assay, resulting in 59 hits with IC50 values between 100 nM and 10 µM.[8]
-
Hit-to-Lead Optimization: A structure-based drug design program, supported by X-ray crystallography, led to the synthesis of potent Tankyrase inhibitors.[8]
-
Lead Optimization and Candidate Nomination: Further optimization resulted in the identification of a candidate drug with excellent potency, selectivity, and ADME properties. The project progressed from hit identification to a candidate drug in less than 400 synthesized compounds.[8]
Table 2: Quantitative Outcomes of the Tankyrase Inhibitor Program
| Parameter | Result |
| Virtual Hits Identified | ~1000 |
| Experimental Hits (IC50 < 10 µM) | 59 |
| Optimized Inhibitor Potency (Tankyrase IC50) | < 20 nM |
| Cellular Potency (Wnt reporter assay IC50) | < 100 nM |
| Selectivity over PARP1 | > 30-fold |
| Oral Bioavailability in Rodents | > 50% |
This case study highlights the efficiency and effectiveness of Domainex's integrated drug discovery platform in rapidly progressing a program from initial hits to a preclinical candidate.
Conclusion
Domainex provides academic laboratories with a powerful and collaborative platform to advance their drug discovery programs. By combining deep scientific expertise with state-of-the-art technologies, Domainex can help bridge the gap between basic research and the development of novel therapeutics. The flexible and integrated nature of their services allows for tailored solutions that meet the specific needs and budgets of academic research, ultimately accelerating the translation of innovative science into new medicines.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. Integrated Drug Discovery Services | Domainex [domainex.co.uk]
- 3. domainex.co.uk [domainex.co.uk]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Drug Discovery Services | Enrich Your Medicines Pipeline | Domainex [domainex.co.uk]
- 6. domainex.co.uk [domainex.co.uk]
- 7. High-Hit-Rate Virtual Screening | LeadBuilder | Domainex [domainex.co.uk]
- 8. domainex.co.uk [domainex.co.uk]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Fragment-Based Drug Discovery, FBDD | FragmentBuilder | Domainex [domainex.co.uk]
- 11. domainex.co.uk [domainex.co.uk]
- 12. domainex.co.uk [domainex.co.uk]
- 13. domainex.co.uk [domainex.co.uk]
- 14. domainex.co.uk [domainex.co.uk]
- 15. Structural Biology | Structure based drug design | Domainex [domainex.co.uk]
- 16. X-ray Crystallography Services | Structural Biology | Domainex [domainex.co.uk]
- 17. Hit to Lead | Drug Design & Synthesis | Domainex [domainex.co.uk]
- 18. Cell Based Assays | Biomarker & Phenotypic Profiling | Domainex [domainex.co.uk]
- 19. domainex.co.uk [domainex.co.uk]
- 20. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 21. Virtual Screening | Tankyrase Inhibitors | Domainex [domainex.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
